molecular formula C19H14 B135086 11-Methylbenz[a]anthracene CAS No. 6111-78-0

11-Methylbenz[a]anthracene

Cat. No.: B135086
CAS No.: 6111-78-0
M. Wt: 242.3 g/mol
InChI Key: ARHCZXQENFEAFA-UHFFFAOYSA-N
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Description

Overview of PAHs in Environmental and Biological Contexts

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. wikipedia.org They are widespread environmental pollutants primarily formed during the incomplete combustion of organic materials such as coal, oil, petrol, wood, and tobacco. dcceew.gov.au PAHs are also found in fossil fuels like coal and petroleum. wikipedia.org Their presence in the environment is a significant concern due to their potential to cause harmful effects on living organisms. mdpi.com

Human exposure to PAHs can occur through various pathways, including inhalation of contaminated air, consumption of tainted food and water, and skin contact. dcceew.gov.aumdpi.com Sources of exposure range from industrial emissions and vehicle exhaust to tobacco smoke and certain cooking methods. mdpi.com In the environment, PAHs can persist for moderate periods and have a tendency to bioaccumulate, meaning their concentrations can increase in organisms over time. dcceew.gov.auenvironment-agency.gov.uk While they don't typically biomagnify through the food chain, their presence in aquatic life can lead to concentrations much higher than in the surrounding environment. dcceew.gov.au

From a toxicological standpoint, the number of fused rings in a PAH molecule is a key determinant of its properties. mdpi.com Low-molecular-weight PAHs, consisting of two or three rings, are generally more acutely toxic. In contrast, high-molecular-weight PAHs, with four or more rings, are often less acutely toxic but can be carcinogenic, mutagenic (causing genetic mutations), and teratogenic (causing birth defects). mdpi.com The International Agency for Research on Cancer (IARC) has classified several PAHs as being "probably carcinogenic to humans." dcceew.gov.au

Significance of Alkylated and Methylated PAHs in Carcinogenesis Research

While much of the initial research on PAH toxicity focused on the parent (unsubstituted) compounds, there is growing recognition of the importance of their alkylated and methylated derivatives in carcinogenesis. researchgate.netnih.gov Alkylated PAHs, which have one or more alkyl groups (like a methyl group) attached to their aromatic ring structure, are often found in higher abundance at contaminated sites than their parent compounds. nih.gov These derivatives can be co-contaminants with parent PAHs, particularly from petrogenic (petroleum-related) sources. diva-portal.org

Research has shown that the addition of a methyl group can significantly alter the biological activity of a PAH. ontosight.airesearchgate.net In some cases, methylated PAHs have been found to be more potent carcinogens than their parent compounds. diva-portal.org For example, some methylated chrysenes and phenanthrenes have demonstrated greater mutagenic or carcinogenic potential than chrysene (B1668918) and phenanthrene, respectively. nih.govdiva-portal.orgresearchgate.net This increased activity is a critical area of study, as risk assessments based solely on the 16 priority PAHs listed by the U.S. Environmental Protection Agency may underestimate the total hazard posed by PAH contamination. nih.gov

Impact of Methyl Substitution on Biological Activity and Toxicity

The position of the methyl group on the PAH backbone is crucial in determining its effect on biological activity. researchgate.net Methyl substitution can influence a PAH's metabolism, its ability to bind to cellular receptors like the aryl hydrocarbon receptor (AhR), and its potential to form DNA adducts—a key step in chemical carcinogenesis. ontosight.airesearchgate.netiarc.fr

Metabolic activation is a prerequisite for the carcinogenicity of many PAHs. researchgate.net The body's enzymes, particularly cytochrome P450s, metabolize PAHs into reactive intermediates that can covalently bind to DNA. iarc.fr Methylation can affect which metabolites are formed and at what rates. researchgate.net For some PAHs, the addition of a methyl group creates a "bay region" or a "bay region-like" structural motif, which can enhance their mutagenicity. researchgate.net The "bay region" theory of carcinogenesis posits that diol epoxides formed in this sterically hindered region are the ultimate carcinogenic metabolites of many PAHs. acs.orgnih.gov

Furthermore, methylated PAHs can be potent activators of the AhR, a protein that plays a role in regulating the expression of genes involved in metabolism. nih.govusask.ca Studies have shown that some methylated PAHs are more potent AhR agonists than their parent compounds. usask.ca This can lead to increased production of the very enzymes that metabolize PAHs into their more toxic forms. wikipedia.org

Positioning of 11-Methylbenz[a]anthracene within the Methylated Benz[a]anthracene Family

This compound is a member of the methylated benz[a]anthracene family of PAHs. ontosight.ai Benz[a]anthracene itself is considered a weak carcinogen, but the addition of methyl groups can dramatically alter its carcinogenic potency. acs.orgwikipedia.org The carcinogenicity of methylbenz[a]anthracenes is highly dependent on the position of the methyl group. acs.org

Within this family, isomers such as 7-methylbenz[a]anthracene (B135024) and 12-methylbenz[a]anthracene are known to be potent carcinogens. acs.org In contrast, this compound has been found to exhibit only slight carcinogenic activity in some studies and is considered almost inactive in others. acs.orgoup.comnih.gov This highlights the profound influence of the methyl group's location on the biological activity of the molecule. The differences in carcinogenic activity among the various methylbenz[a]anthracene isomers are a key area of research in understanding structure-activity relationships for PAHs. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methylbenzo[a]anthracene
Source PubChem
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InChI

InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCZXQENFEAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C(=CC2=CC=C1)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210003
Record name 11-Methylbenzanthracene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6111-78-0
Record name 11-Methylbenz[a]anthracene
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Record name 11-Methylbenzanthracene
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Record name 11-Methylbenz[a]anthracene
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Record name 11-Methylbenzanthracene
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Record name 11-MONOMETHYLBENZ(A)ANTHRACENE
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Biological Activities and Carcinogenic Potency of 11 Methylbenz a Anthracene

Structure-Activity Relationships in Benz[a]anthracene Derivatives

The carcinogenicity of benz[a]anthracene and its derivatives is intrinsically linked to their molecular structure. The arrangement of the aromatic rings and the position of substituents like methyl groups dictate the metabolic pathways the molecule undergoes, ultimately determining its ability to interact with cellular macromolecules like DNA and initiate the carcinogenic process.

Theoretical Reactivity Indices and Carcinogenicity Correlations

Quantum chemical studies have been employed to correlate the electronic structure of benz[a]anthracene derivatives with their carcinogenic potency. researchgate.netderpharmachemica.com Theoretical reactivity indices, which quantify the ease with which a molecule undergoes specific metabolic reactions, show strong correlations with carcinogenic activity. nih.gov These studies support the "bay region" theory, which posits that the carcinogenicity of many PAHs is due to their metabolic conversion to highly reactive diol epoxides in the bay region of the molecule. nih.govnih.gov The stability of the resulting carbocations is a key factor influencing carcinogenicity. nih.govtandfonline.com Calculations have shown that positive correlations exist between observed carcinogenic potencies and the stabilities of these diol epoxide carbocations. nih.gov Such theoretical analyses can serve as a rapid means for prescreening compounds for potential carcinogenicity. nih.gov

Influence of Methyl Substitution Position on Biological Activity

The position of methyl substitution on the benz[a]anthracene nucleus profoundly influences its biological activity. nih.govudel.edu While the parent benz[a]anthracene is a weak carcinogen, the addition of a methyl group at specific positions can dramatically enhance its carcinogenic potency. udel.edu Conversely, substitution at other positions can lead to compounds that are significantly less active or even inactive.

X-ray diffraction analysis of 11-Methylbenz[a]anthracene reveals that it is an almost planar molecule. oup.com This structural feature is noteworthy, as other more carcinogenically active benz[a]anthracenes with bay-methyl substituents exhibit greater deviation from planarity. oup.com This near-planarity in the 11-methyl derivative is associated with its characterization as "almost inactive." oup.com

Studies on the complete series of twelve monomethylated benz[a]anthracenes have demonstrated a clear structure-activity relationship. The position of the single methyl group is a critical determinant of carcinogenic activity. Research has shown that substitution at the 7, 12, 6, and 8 positions leads to a substantial enhancement of carcinogenicity compared to the parent compound, benz[a]anthracene. udel.edu In particular, 7-methylbenz[a]anthracene (B135024) is recognized as the most potent carcinogen among the monomethyl derivatives. ca.govoup.com

In contrast, derivatives with methyl groups at other positions, including the 11-position, are significantly less active. One study investigating the effects of a series of monomethylated benz[a]anthracenes (MeBaAs) in rat liver cell lines found that while methyl substitution generally enhanced the activity mediated by the aryl hydrocarbon receptor (AhR) compared to benz[a]anthracene, the specific biological outcomes varied. gov.scot For instance, 11-MeBaA was one of the derivatives found to inhibit gap junctional intercellular communication (GJIC), a potential mechanism of tumor promotion. gov.scot

DerivativeRelative Carcinogenic PotencyKey Findings
7-Methylbenz[a]anthracene HighMost potent of the 12 monomethyl isomers in tumor initiation assays. ca.govoup.com
12-Methylbenz[a]anthracene HighSignificantly more tumorigenic than methylene-bridged derivatives. nih.gov
6-Methylbenz[a]anthracene (B135010) EnhancedShows substantially enhanced carcinogenicity. udel.edu
8-Methylbenz[a]anthracene EnhancedShows substantially enhanced carcinogenicity. udel.edu
This compound Almost InactiveDescribed as "almost inactive" with a nearly planar molecular structure. oup.com Inhibits gap junctional intercellular communication. gov.scot

The distinction between this compound and the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is stark. DMBA is one of the most powerful polycyclic aromatic hydrocarbon carcinogens known and is extensively used as a model compound in cancer research. udel.eduoup.comnih.gov The presence of methyl groups at both the 7 and 12 positions significantly enhances its carcinogenic and immunosuppressive activities. nih.gov

The metabolic activation of DMBA proceeds through the formation of a highly reactive 3,4-diol-1,2-epoxide in the bay region, which is considered its ultimate carcinogenic metabolite. nih.govnih.gov This metabolite is highly mutagenic in mammalian cells. nih.gov In contrast, the biological activity of this compound is considerably lower. While it can inhibit GJIC, it does not induce apoptosis or the accumulation of phosphorylated p53 in the same manner as other derivatives. gov.scot The structural differences, particularly the location and number of methyl groups, lead to major changes in their biological activities and carcinogenic potential. nih.gov

In Vitro and In Vivo Studies on Carcinogenic Activity

Experimental studies, both in cell cultures (in vitro) and in living organisms (in vivo), are essential for determining the carcinogenic potential of chemical compounds. These studies provide direct evidence of a substance's ability to cause cellular changes and induce tumors.

Cellular Transformation and Tumorigenesis Studies

In vitro studies with various monomethylated benz[a]anthracenes have provided insights into their mechanisms of action. A study using rat liver epithelial cells found that this compound, along with several other monomethyl derivatives, inhibited gap junctional intercellular communication (GJIC). gov.scot The disruption of GJIC is considered a non-genotoxic mechanism that can contribute to tumor promotion. This same study also found that most MeBaAs, with the exception of 10-MeBaA, induced cell proliferation in contact-inhibited cells, which corresponded with their ability to activate the AhR. gov.scot However, unlike the potent carcinogen DMBA, these monomethylated derivatives, including 11-MeBaA, induced low levels of DNA adduct formation. gov.scot

In vivo tumorigenesis studies provide the most direct evidence of a compound's carcinogenicity. While benz[a]anthracene itself can induce tumors in various animal models through different routes of administration epa.govca.govnih.gov, the tumor-initiating ability of its monomethylated derivatives varies widely. As previously noted, 7-methylbenz[a]anthracene is a potent tumor initiator on mouse skin. ca.govoup.com In contrast, the "almost inactive" designation for this compound suggests a very low, if any, capacity to initiate tumors in similar experimental models. oup.com

CompoundIn Vitro ActivityIn Vivo Tumorigenicity
This compound Inhibits gap junctional intercellular communication (GJIC). gov.scot Induces cell proliferation. gov.scot Low DNA adduct formation. gov.scotDescribed as "almost inactive". oup.com
7-Methylbenz[a]anthracene Positive in cell transformation assays. ca.gov Binds covalently to DNA in mouse skin. nih.govPotent tumor initiator in mouse skin. ca.govoup.com
7,12-Dimethylbenz[a]anthracene (DMBA) Highly mutagenic in cell-mediated assays. nih.gov Induces immunosuppression. nih.govOne of the most potent skin carcinogens known. oup.com Induces mammary carcinomas in rats. nih.gov
Benz[a]anthracene Induces morphological transformation of hamster embryo cells. epa.govInduces skin tumors in mice and sarcomas at the site of injection. epa.gov

Mutagenicity Assessments

The mutagenic potential of this compound has been evaluated in various assays, with findings indicating its genotoxic capabilities. The mutagenicity of chemical compounds is often assessed using bacterial reverse mutation assays, such as the Ames test, and by examining their ability to form DNA adducts.

In a comparative study of monomethylated benz[a]anthracenes, the mutagenic activity of different isomers was explored. While detailed results for all isomers are extensive, the focus remains on the genotoxic profile of this compound. One study investigating the toxic effects of a series of monomethylated benz[a]anthracenes in rat liver cells found that this compound induced low levels of DNA adduct formation. gov.scot DNA adducts are pieces of DNA covalently bonded to a cancer-causing chemical, and their formation is a critical step in the initiation of carcinogenesis. The relatively low level of DNA adducts formed by this compound suggests a moderate mutagenic potential compared to other more potent isomers.

Further research has aimed to identify mutagenic methylbenz[a]anthracene isomers in environmental samples, highlighting the importance of understanding the specific genotoxicity of each isomer. acs.org The mutagenic activity of these compounds is closely linked to their metabolic activation into reactive intermediates that can bind to DNA.

Table 1: Mutagenicity of this compound

Assay SystemFindingReference
Rat Liver CellsLow DNA Adduct Formation gov.scot

Cell Proliferation and Apoptosis Modulation

The influence of this compound on fundamental cellular processes such as proliferation and apoptosis (programmed cell death) is a key area of research in determining its carcinogenic mechanism. Dysregulation of these processes is a hallmark of cancer.

A study on the effects of a series of monomethylated benz[a]anthracenes in rat liver epithelial cells (WB-F344) provided specific insights into the activity of the 11-methyl isomer. gov.scot This research revealed that, with the exception of 10-methylbenz[a]anthracene (B135079), all other tested monomethylated benz[a]anthracenes, including this compound, induced cell proliferation in contact-inhibited cells. gov.scot Contact inhibition is a natural mechanism that stops cell growth when cells come into contact with each other, and its disruption can lead to uncontrolled proliferation.

Conversely, the same study found that only 10-methylbenz[a]anthracene induced apoptosis in the rat liver cells. gov.scot This suggests that this compound does not significantly trigger programmed cell death, which is a crucial mechanism for eliminating damaged or potentially cancerous cells. The combination of promoting cell proliferation while not inducing apoptosis points towards a potential role for this compound in the development of tumors.

Table 2: Effects of this compound on Cell Proliferation and Apoptosis

Cellular ProcessEffect in Rat Liver Epithelial Cells (WB-F344)Reference
Cell ProliferationInduced gov.scot
ApoptosisNot Induced gov.scot

Metabolic Pathways and Bioactivation of 11 Methylbenz a Anthracene

General PAH Metabolism Pathways

Diol Epoxide Pathway

The diol epoxide pathway is a well-established route for the metabolic activation of many carcinogenic PAHs. nih.govresearchgate.net This multi-step process is initiated by CYP enzymes, which oxidize a double bond in the aromatic ring to form an epoxide. nih.govresearchgate.net This epoxide is then hydrolyzed by the enzyme epoxide hydrolase to yield a trans-dihydrodiol. nih.govresearchgate.net In a subsequent step, this dihydrodiol is further oxidized by CYP enzymes to form a highly reactive diol epoxide. nih.govresearchgate.net

These diol epoxides are ultimate carcinogens, capable of reacting with nucleophilic sites in DNA to form stable adducts. nih.gov The formation of "bay-region" diol epoxides is particularly associated with high carcinogenic activity. tandfonline.comnih.gov The bay region is a sterically hindered concave area on the PAH molecule. When a diol epoxide is formed adjacent to this region, it results in a particularly reactive electrophile that readily forms covalent bonds with DNA, potentially leading to mutations if not repaired. nih.gov

Radical-Cation Pathway

An alternative mechanism for PAH bioactivation is the radical-cation pathway, which involves a one-electron oxidation of the parent hydrocarbon. nih.govtandfonline.com This oxidation is catalyzed by enzymes such as cytochrome P450 and peroxidases, resulting in the formation of a PAH radical cation. nih.govtandfonline.com For a PAH to be activated through this pathway, it must have a relatively low ionization potential, which facilitates the removal of an electron. nih.govtandfonline.com

The resulting radical cations are reactive intermediates that can interact with cellular nucleophiles, including DNA. nih.gov This interaction can lead to the formation of unstable depurinating DNA adducts, where the PAH is attached to the purine (B94841) bases (adenine or guanine), weakening the glycosidic bond and causing the base to be lost from the DNA backbone. nih.govtandfonline.com This can result in apurinic sites, which are mutagenic lesions. Metabolic formation of PAH quinones can also proceed through radical cation intermediates. nih.gov

Quinone Pathway

The third major pathway involves the formation of PAH quinones. nih.gov This route can begin with the same PAH trans-dihydrodiols formed in the diol epoxide pathway. These dihydrodiols can be oxidized by aldo-keto reductases (AKRs) to form catechols. nih.govnih.gov These catechols can then undergo autoxidation to produce reactive o-quinones. nih.gov

PAH o-quinones are redox-active molecules that can participate in futile redox cycling. acs.org In this process, the quinone is repeatedly reduced back to a semiquinone radical or a catechol, consuming cellular reducing equivalents like NADPH and concurrently generating reactive oxygen species (ROS), such as superoxide (B77818) anion. nih.govnih.gov This generation of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids. nih.gov In addition to generating ROS, PAH o-quinones are also electrophilic Michael acceptors and can directly react with DNA to form both stable and unstable depurinating adducts. acs.org

Specific Metabolic Transformations of Methylated Benz[a]anthracenes

The presence and position of a methyl group on the benz[a]anthracene skeleton significantly influence its metabolic fate and biological activity. nih.gov Metabolism can occur both on the aromatic ring system, following the general pathways described above, and on the methyl substituent itself.

Hydroxymethylation of Methyl Substituents

A key metabolic pathway specific to methylated PAHs is the oxidation of the methyl group to a hydroxymethyl group. Studies on various methylbenz[a]anthracene isomers, such as 7-methylbenz[a]anthracene (B135024) and 7,12-dimethylbenz[a]anthracene (B13559), have shown that liver homogenates and microsomal preparations readily convert them into their corresponding hydroxymethyl derivatives. scilit.comnih.gov For example, 6-Methylbenz[a]anthracene (B135010) is metabolized by rat liver microsomes to form 6-Hydroxymethylbenz[a]anthracene. nih.govaacrjournals.org This hydroxymethyl metabolite can then undergo further metabolism, including the formation of dihydrodiols and phenols. nih.govaacrjournals.org This initial hydroxylation is an important step that can influence the subsequent metabolic pathways and the ultimate carcinogenic potential of the compound.

Formation of Dihydrodiols and Phenolic Products

Similar to the parent compound benz[a]anthracene, methylated derivatives are extensively metabolized on the aromatic rings to form dihydrodiols and phenols. scilit.com The position of the methyl group can direct the preferred sites of oxidation. For instance, the metabolism of 7-methylbenz[a]anthracene by rat-liver homogenates yields not only the hydroxymethyl derivative but also products identified as 8,9-dihydro-8,9-dihydroxy and 5,6-dihydro-5,6-dihydroxy derivatives, along with various phenolic products. scilit.com

Studies with other isomers like 6-methylbenz[a]anthracene have identified a range of metabolites, including multiple trans-dihydrodiols (at the 3,4-, 5,6-, 8,9-, and 10,11-positions) and various phenols (3-hydroxy, 4-hydroxy, and 5-hydroxy derivatives). nih.govaacrjournals.org The formation of these dihydrodiols is a critical step, as they are the direct precursors to the ultimate carcinogenic bay-region diol epoxides. nih.gov The relative abundance of the different dihydrodiol metabolites can vary depending on the specific methylbenz[a]anthracene isomer and the enzymatic profile of the metabolizing system. nih.govnih.gov

Table 1: Identified Metabolites in the In Vitro Metabolism of 6-Methylbenz[a]anthracene by Rat Liver Microsomes

Metabolite ClassSpecific Metabolites Identified
Hydroxymethylated 6-Hydroxymethylbenz[a]anthracene
Dihydrodiols 6-MBA trans-3,4-dihydrodiol
6-MBA trans-5,6-dihydrodiol
6-MBA trans-8,9-dihydrodiol
6-MBA trans-10,11-dihydrodiol
Phenols 3-hydroxy-6-MBA
4-hydroxy-6-MBA
5-hydroxy-6-MBA
Combined 4-hydroxy-6-MBA trans-10,11-dihydrodiol

Data sourced from studies on the metabolism of 6-Methylbenz[a]anthracene. nih.govaacrjournals.org

Table 2: Principal Dihydrodiol Metabolites of Benz[a]anthracene and 7,12-Dimethylbenz[a]anthracene

Parent CompoundPrincipal Dihydrodiol MetabolitesMinor Dihydrodiol Metabolites
Benz[a]anthracene trans-5,6-dihydrodioltrans-1,2-dihydrodiol, trans-10,11-dihydrodiol, trans-3,4-dihydrodiol (tentative)
trans-8,9-dihydrodiol
7,12-Dimethylbenz[a]anthracene trans-5,6-dihydrodioltrans-3,4-dihydrodiol, trans-10,11-dihydrodiol
trans-8,9-dihydrodiol

Data sourced from comparative metabolic studies. nih.gov

Epoxide Formation and Hydrolysis

The initial step in the metabolic activation of benz[a]anthracene and its derivatives involves the oxidation of the aromatic ring to form arene oxides, or epoxides. This reaction is primarily catalyzed by the cytochrome P450 monooxygenase system. These epoxides are electrophilic intermediates that can rearrange to form phenols, be detoxified through conjugation reactions, or be hydrolyzed to form trans-dihydrodiols.

In the case of 11-Methylbenz[a]anthracene, metabolism by rat liver microsomes results in the formation of several trans-dihydrodiols, indicating the occurrence of epoxide intermediates at various positions on the aromatic structure. nih.gov The specific dihydrodiols that have been identified are the trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov The formation of these metabolites suggests that epoxidation occurs across the 3,4-, 5,6-, 8,9-, and 10,11- double bonds of the this compound molecule.

The stereochemistry of these metabolites has been investigated, revealing that the major trans-dihydrodiol enantiomers formed from this compound by rat liver microsomes all possess R,R absolute configurations. nih.gov This stereoselectivity in metabolism is a key factor in determining the ultimate biological activity of the parent compound, as different stereoisomers of the subsequent diol epoxides can have vastly different carcinogenic potencies. The formation of a bay-region diol-epoxide is often associated with the highest carcinogenic activity for many PAHs. nih.govresearchgate.net For benz[a]anthracene derivatives, this would involve the 3,4-diol-1,2-epoxide.

Table 1: Identified Dihydrodiol Metabolites of this compound

Metabolite Position of Dihydrodiol Absolute Configuration of Major Enantiomer
This compound-trans-3,4-dihydrodiol 3,4- R,R
This compound-trans-5,6-dihydrodiol 5,6- R,R
This compound-trans-8,9-dihydrodiol 8,9- R,R
This compound-trans-10,11-dihydrodiol 10,11- R,R

Data sourced from Fu et al. (1985). nih.gov

Enzymatic Biotransformation

The metabolic fate of this compound is governed by a complex interplay of various enzyme systems that are responsible for both its activation to carcinogenic metabolites and its detoxification to excretable products.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)

The cytochrome P450 (CYP) superfamily of enzymes, particularly members of the CYP1 family, are central to the initial oxidation of PAHs. nih.gov CYP1A1 and CYP1B1 are known to be involved in the metabolic activation of various benz[a]anthracene derivatives. nih.govnih.gov These enzymes exhibit different regioselectivity and stereoselectivity, which can influence the types and amounts of metabolites formed.

Studies on a series of monomethylated benz[a]anthracenes have shown that these compounds, including this compound, are capable of inducing the expression of CYP1A1 mRNA in rat liver cells. This indicates that this compound can interact with the aryl hydrocarbon receptor (AhR), a key regulator of CYP1 gene expression. The induction of CYP1A1 suggests a feedback mechanism where the compound can enhance its own metabolism. While direct evidence for the specific roles of CYP1A1 and CYP1B1 in the metabolism of this compound is not fully elucidated, their involvement in the metabolism of the parent compound and other methylated analogs strongly suggests they are the primary enzymes responsible for the initial epoxidation. nih.gov

Epoxide Hydrolase Activity

Following the formation of arene oxides by cytochrome P450 enzymes, epoxide hydrolase plays a crucial role in the metabolic pathway. This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form trans-dihydrodiols. nih.gov The formation of the trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols from this compound is a clear indication of epoxide hydrolase activity. nih.gov

Conjugation Reactions (e.g., Glutathione (B108866) Conjugation)

Detoxification of PAHs and their metabolites is also achieved through phase II conjugation reactions. One of the most important of these is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). Epoxides, being electrophilic, are susceptible to nucleophilic attack by the thiol group of glutathione, leading to the formation of water-soluble glutathione conjugates that can be readily excreted. nih.govnih.gov

While specific glutathione conjugates of this compound have not been detailed in the literature, studies on the parent compound benz[a]anthracene and other methylated derivatives have demonstrated the formation of such conjugates. nih.govnih.gov For benz[a]anthracene, glutathione conjugates are formed from K-region epoxides and from diol epoxides. nih.gov It is therefore highly probable that this compound epoxides and diol epoxides also undergo this detoxification pathway.

Influence of Methyl Position on Metabolic Fate

The position of the methyl group on the benz[a]anthracene skeleton has a profound effect on the molecule's metabolic fate and biological activity. nih.gov Quantum chemical studies have been used to predict the metabolic pathways and carcinogenic potential of various methylbenz[a]anthracenes. nih.gov These studies suggest that the methyl group can influence the electronic properties of the aromatic system, thereby affecting the sites of metabolism and the stability of reactive intermediates.

For this compound, the methyl group is located in a position that is not in the "bay region" or the "K-region." Comparative studies on the biological effects of different monomethylated benz[a]anthracenes have provided insights into how the 11-position influences its activity. For instance, in a study investigating the inhibition of gap junctional intercellular communication (GJIC) in rat liver epithelial cells, this compound was found to be an inhibitor of this process. The disruption of GJIC is considered a possible mechanism of tumor promotion.

Table 2: Comparative Biological Activity of Selected Monomethylated Benz[a]anthracenes

Compound Inhibition of Gap Junctional Intercellular Communication (GJIC)
1-Methylbenz[a]anthracene Yes
2-Methylbenz[a]anthracene Yes
8-Methylbenz[a]anthracene Yes
10-Methylbenz[a]anthracene (B135079) Yes
This compound Yes
12-Methylbenz[a]anthracene Yes

Adapted from Vondráček et al. (2007).

The metabolic profile of this compound, with the formation of dihydrodiols at multiple positions, suggests that the methyl group at the 11-position allows for metabolic attack across various parts of the molecule. nih.gov The relatively low carcinogenicity of this compound compared to isomers like 7-Methylbenz[a]anthracene could be related to the specific balance between activating and detoxifying pathways, which is dictated by the methyl group's position.

Molecular Interactions and Mechanisms of Action

DNA Adduct Formation

The covalent binding of chemical metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. For benz[a]anthracene derivatives, this process requires metabolic activation to electrophilic intermediates that can attack nucleophilic sites on DNA bases.

Characterization of DNA Adduct Structures

Detailed structural characterization of DNA adducts is crucial for understanding their biological consequences. While specific adduct structures for 11-Methylbenz[a]anthracene are not extensively detailed in available literature, the patterns of adduct formation for closely related analogues offer significant insights.

Stereochemistry and Regioselectivity of Adducts

The metabolism of benz[a]anthracene derivatives typically produces diastereomeric bay-region diol epoxides, referred to as anti- and syn-isomers. These epoxides react with DNA, primarily with the exocyclic amino groups of purine (B94841) bases.

For the well-studied compound DMBA, metabolism leads to the formation of both syn- and anti-diol epoxides. These reactive intermediates bind covalently to deoxyadenosine (B7792050) (dAdo) and deoxyguanosine (dGuo) residues in DNA. The absolute stereochemistry of the major adducts has been identified, indicating that specific enantiomers are responsible for the bulk of DNA binding. For instance, the major anti-diol epoxide-DNA adducts from DMBA arise from the (4R,3S)-dihydrodiol (2S,1R)-epoxide, while the major syn-adducts come from the (4S,3R)-dihydrodiol (2S,1R)-epoxide. nih.gov This high degree of stereoselectivity and regioselectivity is a hallmark of PAH-DNA interactions.

Facile DNA Adduct Formation in Bay Region

The "bay region" theory is central to understanding PAH carcinogenicity. researchgate.net This theory posits that diol epoxides formed on a saturated, angular benzo-ring are particularly reactive if the epoxide ring forms part of a sterically hindered "bay" in the hydrocarbon structure. nih.gov The electronic properties of this region facilitate the opening of the epoxide ring, creating a highly electrophilic carbocation that readily attacks DNA. aacrjournals.org For benz[a]anthracene and its derivatives, including this compound, the bay region is located between positions 1 and 12. Metabolic activation via cytochrome P450 enzymes creates a diol at the 3,4-position, which is subsequently epoxidized at the 1,2-position, yielding the ultimate carcinogenic metabolite: a 3,4-diol-1,2-epoxide. aacrjournals.orgresearchgate.net

Impact of DNA Adducts on Genomic Stability and Function

The formation of bulky DNA adducts by PAH metabolites can have profound consequences for genomic integrity. These adducts physically distort the DNA double helix, creating a lesion that can interfere with critical cellular processes like DNA replication and transcription. researchgate.net

If not removed by cellular DNA repair mechanisms, such as nucleotide excision repair (NER), these adducts can lead to mutations during DNA replication. nih.gov This occurs when the DNA polymerase encounters the damaged template and either stalls or incorporates an incorrect base opposite the adduct. PAHs can form both stable adducts, which remain covalently attached unless repaired, and depurinating adducts, which involve an unstable bond that breaks, leaving behind an abasic site. nih.govnih.gov Both types of lesions are mutagenic and are considered to be key events in the initiation of cancer. nih.gov

Interaction with Aryl Hydrocarbon Receptor (AhR)

This compound, as a member of the monomethylated benz[a]anthracene (MeBaA) class of compounds, is known to interact with the Aryl Hydrocarbon Receptor (AhR). nih.govgov.scot The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of a wide array of genes, including those involved in the metabolism of foreign compounds. oup.com The activation of the AhR signaling pathway is a key event in the toxicity of many PAHs. nih.govgov.scotnih.gov

AhR-Mediated Gene Expression and Induction Equivalency Factors

Methyl substitution on the benz[a]anthracene backbone has been shown to significantly influence the compound's ability to activate the AhR. nih.govgov.scot Research on a series of MeBaAs, including this compound, demonstrated that methyl substitution generally enhances the AhR-mediated activity compared to the parent compound, benz[a]anthracene (BaA). nih.govgov.scot

This enhanced activity can be quantified using Induction Equivalency Factors (IEFs), which compare the potency of a compound to induce AhR-mediated gene expression relative to a reference compound. In a study using a reporter gene assay in rat liver cells, all tested MeBaAs were found to have higher IEFs than BaA. nih.govgov.scot While specific numerical IEF values for this compound were not detailed, it was part of the group that showed this increased potency. The study highlighted that the position of the methyl group is critical, with 6-MeBaA and 9-MeBaA being the most potent inducers, with IEFs more than two orders of magnitude higher than that of BaA. nih.govgov.scot

Relative AhR Induction Equivalency Factors (IEFs) of Monomethylated Benz[a]anthracenes (MeBaAs) Compared to Benz[a]anthracene (BaA)
CompoundRelative Potency (IEF) vs. BaAReference
Benz[a]anthracene (BaA)Baseline nih.govgov.scot
Monomethylated Benz[a]anthracenes (including 11-MeBaA)Higher than BaA nih.govgov.scot
6-MeBaA>100x higher than BaA nih.govgov.scot
9-MeBaA>100x higher than BaA nih.govgov.scot

Downstream Effects of AhR Activation

The activation of the AhR by this compound and other MeBaAs triggers a cascade of downstream events, primarily the increased expression of xenobiotic-metabolizing enzymes. nih.govgov.scot

Induction of Cytochrome P450 Enzymes: Consistent with their ability to activate the AhR, all tested MeBaAs, including this compound, induced higher levels of cytochrome P450 1A1 (CYP1A1) mRNA compared to the parent compound. nih.govgov.scot The effects on the expression of cytochrome P450 1B1 (CYP1B1) and aldo-keto reductase 1C9 were found to be similar between BaA and the various MeBaAs. nih.govgov.scot

Effects on Cell Proliferation and Communication: AhR activation is also linked to changes in cellular growth and communication. With the exception of 10-MeBaA, all other tested MeBaAs were observed to induce cell proliferation in contact-inhibited rat liver epithelial cells, an effect that corresponded with their ability to activate the AhR. Furthermore, a specific subset of these compounds, which included 1-, 2-, 8-, 10-, 11- , and 12-MeBaA, were found to inhibit gap junctional intercellular communication (GJIC). nih.govgov.scot The disruption of cell proliferation control and GJIC are considered potential mechanisms contributing to tumor promotion. nih.govgov.scot

Cellular Signaling Pathway Perturbations

The interaction of this compound with cellular systems leads to the perturbation of key signaling pathways. These disruptions are central to understanding its biological activity, which diverges in significant ways from other methylated polycyclic aromatic hydrocarbons (PAHs). The specific position of the methyl group on the benz[a]anthracene skeleton profoundly influences its molecular interactions and subsequent cellular responses, particularly concerning oxidative stress, intercellular communication, and pathways related to cell proliferation and disease.

Induction of Oxidative Stress and p53 Accumulation

While many PAHs exert toxicity through the generation of reactive oxygen species (ROS) and subsequent cellular damage, the activity of this compound appears to be an exception. Research comparing a series of monomethylated benz[a]anthracene (MeBaA) isomers in rat liver cells found that this compound did not induce apoptosis or the accumulation of phosphorylated p53, a critical tumor suppressor protein that responds to cellular stress and DNA damage gov.scot. This finding contrasts sharply with the effects of its isomer, 10-Methylbenz[a]anthracene (B135079), which did induce both apoptosis and p53 accumulation, effects that were associated with the induction of oxidative stress gov.scot.

The parent compound, benz[a]anthracene, has been shown to induce oxidative stress by causing a significant decrease in the activities of antioxidant enzymes like catalase and glutathione-S-transferase, as well as lower levels of glutathione (B108866) nih.govbohrium.com. This disruption of the cellular antioxidant defense system can lead to DNA damage epa.gov. Furthermore, the highly potent carcinogenic PAH, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is known to cause widespread apoptosis and bone marrow toxicity through a p53-dependent mechanism oup.comnih.gov. The inability of this compound to activate this p53-mediated stress response pathway distinguishes it from many of its carcinogenic relatives and suggests a lower potential for inducing oxidative damage gov.scot.

Disruption of Gap Junctional Intercellular Communication (GJIC)

A significant mechanism of action for this compound is its ability to disrupt gap junctional intercellular communication (GJIC). GJIC is a crucial process for maintaining tissue homeostasis, whereby adjacent cells exchange small molecules and ions, allowing for coordinated cellular activities like growth and differentiation. The inhibition of GJIC is considered a key epigenetic event in tumor promotion.

Studies have definitively shown that this compound inhibits GJIC in WB-F344 rat liver epithelial cells gov.scot. This action is shared with several other MeBaA isomers, including the 1-, 2-, 8-, 10-, and 12-MeBaA variants gov.scot. The mechanism underlying GJIC inhibition by related compounds like DMBA involves the disruption of connexin 43 (Cx43), the primary protein component of gap junctions. DMBA has been found to reduce both the expression and stability of the Cx43 protein, leading to a loss of functional gap junctions nih.govuni.lu.

Effects on Cellular Processes and Disease Pathways

The effects of this compound on cellular processes present a complex picture. Despite its capacity to disrupt GJIC, it is also capable of stimulating cell growth. In studies using contact-inhibited WB-F344 cells, a model for studying uncontrolled cell growth, this compound was found to induce cell proliferation gov.scot. This effect suggests that by disrupting cell-to-cell communication, it may release cells from normal growth suppression.

However, in the context of disease pathways, particularly carcinogenesis, this compound is considered to be almost inactive oup.com. The carcinogenicity of benz[a]anthracene derivatives is strongly linked to their metabolic activation into highly reactive "bay-region" diol epoxides, which can form stable adducts with DNA, leading to mutations epa.govnih.gov. The molecular structure of this compound is notably almost planar oup.com. This structural feature is less favorable for the enzymatic conversion into the sterically hindered and highly reactive diol epoxide intermediates that are characteristic of more potent carcinogens in this family. This structural stability likely explains its low carcinogenic potential when compared to other non-planar, highly active methylated PAHs oup.comnih.gov.

Table 1. Effects of this compound and Related Isomers on Cellular Processes Data sourced from a study on rat liver (WB-F344) cells gov.scot.

CompoundInhibition of GJICInduction of Cell ProliferationInduction of p53 Accumulation
1-MeBaAYesYesNo
2-MeBaAYesYesNo
8-MeBaAYesYesNo
10-MeBaAYesNoYes
11-MeBaA Yes Yes No
12-MeBaAYesYesNo

Environmental and Human Health Implications

Exposure Pathways and Biomarkers of Exposure to PAHs

Human exposure to PAHs, including compounds like 11-Methylbenz[a]anthracene, occurs through several primary pathways: inhalation, ingestion, and dermal contact. researchgate.netwho.int

Inhalation: This is a significant route of exposure, primarily through breathing contaminated air. who.int Sources include urban air pollution from vehicle and industrial emissions, tobacco smoke (both active smoking and secondhand smoke), and smoke from burning wood. who.intidph.state.il.usacademicjournals.org In the air, PAHs are often bound to particulate matter. who.int

Ingestion: Exposure can occur through the consumption of contaminated food and drinking water. idph.state.il.usmdpi.com Foods that are barbecued, grilled, smoked, or charred can contain significantly increased levels of PAHs. idph.state.il.us Water supplies may also contain low levels of these compounds. idph.state.il.us

Dermal Contact: Direct skin contact with contaminated materials is another exposure route. who.int This can happen through contact with contaminated soil, especially near hazardous waste sites or industrial areas, or through the use of products containing coal tar, such as some treatments for skin disorders. tpsgc-pwgsc.gc.caidph.state.il.usnih.gov

Once absorbed into the body, PAHs are metabolized. The measurement of specific metabolites in bodily fluids can serve as biomarkers of exposure. For instance, 1-hydroxypyrene (B14473) is a commonly used biomarker measured in urine to assess recent exposure to a mixture of PAHs. Another key biomarker involves measuring PAH-DNA adducts in white blood cells, which indicates that the compound has reached and reacted with genetic material, providing a measure of the biologically effective dose. nih.gov

Human Exposure Pathways and Biomarkers for PAHs
Pathway/BiomarkerDescriptionCommon Sources/MatricesReference
InhalationBreathing in PAHs present in the air, often attached to particulate matter.Urban air, tobacco smoke, industrial emissions, wood smoke. who.intidph.state.il.us
IngestionConsuming food or water contaminated with PAHs.Charbroiled/smoked foods, contaminated drinking water. idph.state.il.usmdpi.com
Dermal ContactAbsorption through the skin upon contact with contaminated materials.Contaminated soil, coal tar products, creosote-treated wood. who.intidph.state.il.us
Biomarker (Metabolite)Measurement of PAH breakdown products in the body.1-Hydroxypyrene in urine. nih.gov
Biomarker (Adduct)Measurement of PAHs bound to DNA.PAH-DNA adducts in white blood cells. nih.gov

Contribution to Health Risks Associated with PAH Exposure

Exposure to mixtures of PAHs is associated with a variety of adverse health effects, with the most significant being their carcinogenic potential. who.intcdc.gov Several individual PAHs, including the parent compound benz[a]anthracene, are classified as probable or possible human carcinogens. cdc.govepa.gov Long-term exposure to PAH mixtures through inhalation or skin contact has been linked to an increased risk of lung, skin, bladder, and gastrointestinal cancers in occupational studies. who.intidph.state.il.us

Epidemiological studies have reported positive associations between ambient PAH levels and the incidence of breast cancer. who.int The link is further supported by extensive laboratory research, often utilizing methylated derivatives of benz[a]anthracene as model carcinogens. Specifically, 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA), a potent organ-specific carcinogen, is widely used to induce mammary carcinomas in laboratory animals, particularly in female Sprague-Dawley rats. nih.govnih.govwikipedia.org This model is highly dependent on ovarian hormones, as the carcinogen's ability to induce tumors is suppressed in ovariectomized animals, suggesting a link between the chemical's action and hormonal pathways. nih.gov The high lipophilicity of compounds like DMBA allows them to concentrate in the adipose tissue of the breast, bringing the carcinogen into close contact with the mammary epithelium before it undergoes metabolic activation. nih.gov Studies using this model have shown that DMBA can induce mutations in genes associated with breast cancer. nih.gov

Inhalation is a primary route of exposure to PAHs, and the lungs are a key target organ for their toxicity. who.intacademicjournals.org Chronic exposure to PAHs has been associated with reduced lung function and an increased risk of respiratory cancers. mdpi.com Laboratory studies on the parent compound, benz[a]anthracene, have investigated its specific effects on the lungs. In a study involving rats, administration of benz[a]anthracene over 14 days led to dose-dependent gross and histopathological damage to the lungs, including congestion and damaged alveolar sacs with cellular infiltration. academicjournals.org The study also noted a corresponding reduction in weight gain and an inhibition of hematopoiesis (the formation of blood cellular components) with increasing doses. academicjournals.org Furthermore, a dose-dependent increase in Carcinoembryonic Antigen (CEA) levels, an oncogenic biomarker, was observed. academicjournals.org

Effects of Benz[a]anthracene on Rats in a 14-Day Sub-Acute Toxicity Study academicjournals.org
ParameterControl Group (Saline)12.5 mg/kg B[a]A25 mg/kg B[a]A50 mg/kg B[a]A
Weight Gain (%)31.23 ± 5.8911.42 ± 9.177.58 ± 9.00-9.91 ± 10.77
CEA Levels (ng/mL)2.26 ± 0.293.86 ± 0.263.29 ± 0.52Not specified
Observed Lung PathologyNormalCongestion, damaged alveolar sacs, cellular infiltration (dose-dependent)

PAHs can also exert toxic effects on metabolic processes in the liver and bone. nih.gov The liver is central to the metabolism of PAHs, a process that can generate reactive intermediates capable of causing cellular damage and oxidative stress. nih.govmdpi.com Studies have shown that exposure to PAHs like benzo[a]pyrene (B130552) can lead to the formation of DNA adducts in liver tissue, which are associated with the development of liver cancer. mdpi.com

Research on benz[a]anthracene (B[a]A) in nibbler fish demonstrated its disruptive effects on both bone and liver metabolism. nih.govnih.gov In this study, fish injected with B[a]A showed significantly decreased plasma levels of calcium (Ca) and inorganic phosphorus (Pi), which was attributed to the inhibition of both osteoclasts (cells that break down bone tissue) and osteoblasts (cells that form new bone). nih.govnih.gov This disruption of bone metabolism could be a mechanism for skeletal deformities observed in fish exposed to PAHs. nih.gov The same study found that B[a]A also induced signs of liver damage, as evidenced by significant decreases in total protein, metabolic liver enzymes, and various forms of cholesterol in the plasma. nih.govnih.gov

Advanced Research Methodologies and Computational Approaches

Analytical Techniques for Metabolite and Adduct Identification

The study of how 11-Methylbenz[a]anthracene is processed in biological systems and how it may bind to DNA relies on a suite of highly sensitive analytical methods. These techniques are crucial for separating complex biological mixtures and identifying the specific chemical structures of metabolites and DNA adducts.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. In the study of benz[a]anthracene derivatives, HPLC is employed to separate and isolate various metabolic products from biological samples, such as microsomal incubations. nih.gov The technique utilizes a combination of reversed-phase and normal-phase columns to purify specific metabolites, such as dihydrodiols. nih.gov This separation is essential for accurate identification and quantification. The metabolites, once isolated by HPLC, can be subjected to further analysis to determine their precise chemical structure and stereochemistry. nih.gov For instance, HPLC systems with fluorescence detection are used to identify and quantify hydroxylated PAH metabolites in biological fluids. epa.gov

Following separation by HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques used for the definitive structural elucidation of metabolites. ucl.ac.uk MS provides precise mass information that helps determine the elemental composition of a metabolite, while NMR provides detailed information about the molecule's carbon-hydrogen framework, allowing for the determination of the exact structure and stereochemistry of the compound. ucl.ac.uk In the context of benz[a]anthracene metabolism, these techniques are used to identify metabolites by comparing their mass spectral properties and NMR chemical shifts to those of reference compounds. nih.govsemanticscholar.org

The ³²P-postlabeling assay is an exceptionally sensitive method used to detect DNA adducts—the products formed when a chemical covalently binds to DNA. nih.gov This technique is capable of detecting adduct levels as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studying the genotoxic potential of compounds like this compound. nih.govnih.gov The procedure involves several key steps:

Enzymatic Digestion: The DNA sample is broken down into individual nucleotides. nih.gov

Enrichment: The adducted nucleotides are separated from the normal, unmodified nucleotides. nih.gov

Radiolabeling: The adducts are radioactively labeled using T4 polynucleotide kinase, which transfers a ³²P-phosphate group from [γ-³²P]ATP. nih.gov

Chromatographic Separation: The labeled adducts are separated using thin-layer chromatography (TLC), allowing for their detection and quantification via their radioactive decay. nih.govoup.com

This method has been successfully applied to analyze the DNA adducts formed in mouse epidermis following topical application of other methylbenz[a]anthracene isomers. oup.com

Pyrosequencing is a real-time, quantitative method for analyzing DNA methylation patterns. unite.itnih.gov Epigenetic modifications, such as DNA methylation, can be influenced by chemical exposures and are relevant to mechanisms of carcinogenesis. nih.gov The pyrosequencing workflow for methylation analysis involves:

Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged. nih.govqiagen.com

PCR Amplification: The target DNA region is amplified via PCR, during which the uracil is replaced by thymine. This creates a sequence difference between originally methylated and unmethylated DNA. nih.gov

Sequencing-by-Synthesis: The PCR product is then sequenced. The system quantitatively monitors the incorporation of nucleotides in real-time by detecting the light signal produced when pyrophosphate is released, allowing for the precise quantification of methylation at individual CpG sites. unite.itresearchgate.net

This technique provides highly reproducible and quantifiable data, making it possible to detect subtle changes in methylation levels that may be induced by compounds such as this compound. nih.govqiagen.com

Table 1: Summary of Analytical Methodologies

Technique Principle Application in this compound Research
HPLC Differential partitioning of analytes between a stationary and a mobile phase. Separation and purification of metabolites (e.g., dihydrodiols) from biological samples. nih.gov
NMR & MS Measurement of magnetic properties of atomic nuclei (NMR) and mass-to-charge ratio of ions (MS). Definitive structural identification and elucidation of isolated metabolites. nih.govucl.ac.uk
³²P-Postlabeling Enzymatic digestion of DNA followed by radioactive labeling of adducts for sensitive detection. Ultra-sensitive detection and quantification of covalent DNA adducts. nih.govoup.com

| Pyrosequencing | Sequencing-by-synthesis after bisulfite treatment to differentiate methylated and unmethylated cytosines. | Quantitative analysis of DNA methylation patterns at specific CpG sites. unite.itnih.gov |

Computational and Theoretical Chemistry Studies

Computational chemistry provides valuable insights into the properties of molecules like this compound, helping to predict their metabolic activation pathways and carcinogenic potential without direct experimentation.

Theoretical studies on methyl derivatives of benz[a]anthracene utilize molecular orbital calculations to predict their chemical reactivity and correlate it with biological activity. nih.gov These studies are often framed within the context of established hypotheses of PAH carcinogenesis, such as the "bay-region" and "K-region" theories. All-valence electron methods are used to calculate molecular properties related to:

Metabolic Reactivity: The intrinsic reactivity of different sites on the this compound molecule toward enzymatic attack, which helps predict the major metabolites. nih.gov

Carbocation Stability: The stability of the putative ultimate carcinogens, such as diol epoxide carbocations. A positive correlation has been found between the calculated stability of these carbocations and the observed carcinogenic potency for various PAHs and their derivatives. nih.gov

Structural analysis is a key component of these studies. X-ray diffraction studies of this compound have revealed that its molecular structure is nearly planar. nih.gov The benz[a]anthracene nucleus in this isomer is significantly more planar than in other, more carcinogenically active, methyl-substituted benz[a]anthracenes. nih.gov This near-planarity, along with specific bond lengths, is a critical input parameter for molecular orbital calculations that aim to explain its low biological activity compared to other isomers. nih.govnih.gov

Table 2: Selected Bond Lengths of this compound

Bond Bond Length (Å) Note
C5–C6 1.341 K-region
C3–C4 1.355
C8–C9 1.360
C10–C11 1.367 Adjacent to methyl substituent

Data sourced from single-crystal X-ray diffraction analysis. nih.gov

Semi-empirical Self-Consistent Field Calculations (e.g., AM1 Method)

Semi-empirical self-consistent field calculations, such as the Austin Model 1 (AM1) method, have been employed to predict the molecular structures of polycyclic aromatic hydrocarbons like this compound. These computational techniques offer a balance between accuracy and computational cost, making them suitable for larger molecules.

Studies utilizing the AM1 method for complete geometry optimizations of this compound have demonstrated a high degree of accuracy when compared to experimental data obtained from X-ray crystallography. The calculated bond lengths and bond angles show minimal deviation from the experimental values, typically with errors of less than 0.02 Å and 1.5 degrees, respectively. This level of precision underscores the capability of semi-empirical methods to generate reliable molecular structures for complex aromatic compounds.

Molecular Quantum Similarity Analysis

Molecular quantum similarity analysis is a computational approach used to establish quantitative structure-activity relationships (QSAR) for toxic compounds like polycyclic aromatic hydrocarbons. This method evaluates the similarity between molecules based on their electron density functions, providing a quantitative measure of their resemblance.

For polycyclic aromatic hydrocarbons, molecular quantum similarity measures (MQSM) have been shown to produce comparable or even superior results to other QSAR approaches that rely on physicochemical, topological, or other quantum-chemical descriptors. This suggests that the information encapsulated by various molecular descriptors is largely contained within the molecular density functions. By quantifying the similarity between a compound like this compound and other related molecules with known activities, this method can help in predicting its biological properties.

Modeling of Molecular Structure and Reactivity

The modeling of molecular structure and reactivity for compounds such as this compound is crucial for understanding their biological activities, including their carcinogenic potential. These models often correlate calculated molecular properties with observed biological effects.

For instance, the molecular structure of this compound has been determined by single-crystal X-ray diffraction analysis. This experimental data reveals an almost planar benz[a]anthracene nucleus, which is a significant finding as the degree of planarity can influence the carcinogenic activity of benz[a]anthracene derivatives.

Quantum chemical studies on a series of methylbenz[a]anthracenes have been conducted to calculate molecular properties related to their metabolism and carcinogenicity. These studies focus on the "bay region" and "K-region" hypotheses of polycyclic aromatic hydrocarbon carcinogenesis. The calculated reactivities of the parent hydrocarbons towards initial epoxidation in the bay region and the stabilities of the resulting diol epoxide carbocations have shown positive correlations with observed carcinogenic potencies. These models help in predicting the metabolic activation pathways and the ultimate carcinogenic metabolites.

In Vitro Cell Culture Models

Bacterial and Mammalian Cell Mutagenicity Assays

In vitro mutagenicity assays using both bacterial and mammalian cells are fundamental tools for assessing the genotoxic potential of chemical compounds. While specific mutagenicity data for this compound in these assays is not detailed in the provided search results, the general approach for related polycyclic aromatic hydrocarbons involves cell-mediated mutagenesis systems.

For example, studies on compounds like benz(a)anthracene (B33201) and its methylated derivatives utilize a system where target mammalian cells, such as Chinese hamster V-79 cells, are co-cultivated with metabolically active cells, like BHK 21 cells. The metabolizing cells convert the parent compound into reactive metabolites that can then induce mutations in the target cells. The frequency of induced mutations is then measured to determine the mutagenic potential of the compound.

Rat Liver Cell Lines for Toxicity and Gene Expression Studies

Rat liver cell lines are valuable models for investigating the toxicity and effects on gene expression of methylated benz[a]anthracenes. Studies on a series of these compounds, including this compound, have been conducted using rat liver epithelial WB-F344 cells.

These studies have revealed that methyl substitution significantly influences the biological effects of benz[a]anthracene derivatives. For instance, this compound, along with other monomethylated derivatives, has been shown to inhibit gap junctional intercellular communication (GJIC) in WB-F344 cells. Disruption of GJIC is considered a potential mechanism of tumor promotion. Furthermore, unlike the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), the monomethylated derivatives, including this compound, induced low levels of DNA adduct formation in these cells.

In terms of gene expression, methyl substitution was found to enhance the activity mediated by the aryl hydrocarbon receptor (AhR). All tested monomethylated benz[a]anthracenes induced higher levels of cytochrome P450 1A1 mRNA compared to the parent compound, benz[a]anthracene.

Studies on DNA Cleavage

While direct studies on DNA cleavage specifically by this compound were not prominently featured in the provided search results, research on the closely related and widely studied compound, 7,12-dimethylbenz[a]anthracene (DMBA), provides insights into the potential mechanisms of DNA damage by methylated benz[a]anthracenes.

Synthesis and Derivatization Approaches for Research Purposes

Synthetic Routes for Benz[a]anthracene Derivatives

The construction of the tetracyclic benz[a]anthracene core can be achieved through several modern synthetic methodologies. These approaches offer access to a variety of substituted derivatives, including 11-methylbenz[a]anthracene.

Palladium-catalyzed reactions are powerful tools for the synthesis of complex aromatic systems. One efficient, regioselective route to create substituted benz[a]anthracene derivatives involves a palladium-catalyzed tandem C–H activation/bis-cyclization reaction. beilstein-journals.org This method utilizes propargylic carbonates and terminal alkynes to build the fused ring system. beilstein-journals.org While this has been demonstrated for various substituted benz[a]anthracenes, its direct application to the synthesis of this compound would depend on the appropriate choice of starting materials.

Another palladium-catalyzed approach is the [3 + 3] annulation method, which constructs polycyclic aromatic hydrocarbons (PAHs) from two smaller aromatic fragments. rsc.org This strategy has been successfully applied to the synthesis of perylene (B46583) derivatives and could potentially be adapted for the synthesis of this compound by coupling suitable naphthalene (B1677914) and benzene (B151609) derivatives. rsc.org

A specific synthesis for this compound has been reported using a palladium-catalyzed reaction. The general procedure involves reacting a substrate with glycine, palladium diacetate (Pd(OAc)₂), and silver trifluoroacetate (B77799) (AgTFA) in acetic acid with trifluoromethanesulfonic acid (TfOH) at 100°C in a sealed tube. This method has been used to produce this compound in a 41% yield. chemicalbook.com

Table 1: Palladium-Catalyzed Synthesis of this compound

Reactants Catalysts/Reagents Solvent Conditions Yield Reference
Substrate 1, Substrate 2 Glycine, Pd(OAc)₂, AgTFA, TfOH Acetic Acid 100°C, 24 h, Sealed tube 41% chemicalbook.com

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds and has been employed in multistep strategies to synthesize the benz[a]anthracene skeleton. beilstein-journals.orgresearchgate.net One such strategy involves the Suzuki-Miyaura coupling of a substituted naphthalene boronic acid with a substituted benzaldehyde, followed by a series of reactions including a Wittig reaction, isomerization, and a ring-closing metathesis to construct the final aromatic ring. beilstein-journals.orgnih.gov This approach allows for the introduction of substituents at various positions, making it adaptable for the synthesis of this compound. For instance, a substituted dibromonaphthalene can be coupled with a boronate diester to form a 2,3-diphenylnaphthalene, which can then undergo oxidative cyclization to yield the benz[a]anthracene core. beilstein-journals.orgnih.gov

The Suzuki-Miyaura coupling has also been effectively used to synthesize 1,8-diarylanthracene derivatives, demonstrating its utility in functionalizing the anthracene (B1667546) core. beilstein-journals.orgnih.gov By selecting the appropriate starting materials, this methodology could be tailored for the synthesis of this compound.

Table 2: Suzuki-Miyaura Coupling Strategy for Benz[a]anthracene Skeleton

Step Reaction Purpose Reference
1 Suzuki-Miyaura Coupling Formation of a biaryl intermediate beilstein-journals.orgresearchgate.net
2 Wittig Reaction Chain elongation beilstein-journals.orgnih.gov
3 Isomerization Formation of a styrene (B11656) derivative beilstein-journals.orgnih.gov
4 Ring-Closing Metathesis Formation of the final aromatic ring beilstein-journals.orgnih.gov

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more reactants. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, general methodologies for the synthesis of related fused aromatic systems have been developed. For example, a solvent-free method for the synthesis of diazabenzo[a]anthracene-9,11-dione derivatives has been reported via a multicomponent reaction involving aromatic aldehydes, β-naphthol, and a cyclic 1,3-dicarbonyl compound. semanticscholar.org Such strategies highlight the potential of MCRs in the construction of complex PAH skeletons, which could be explored for the synthesis of this compound.

Synthesis of Metabolites and Adducts for Research

To understand the mechanisms of toxicity and carcinogenicity of this compound, it is essential to study its metabolic activation products. This requires the chemical synthesis of its metabolites, such as hydroxymethyl derivatives and diol epoxides.

The formation of diol epoxides is a critical step in the metabolic activation of many polycyclic aromatic hydrocarbons. For benz[a]anthracene, the formation of a 3,4-diol-1,2-epoxide is considered a key event leading to its carcinogenic effects. nih.gov The synthesis of these reactive intermediates is challenging but essential for studying their interactions with biological macromolecules.

The general synthetic route to diol epoxides involves the initial preparation of a dihydrodiol. For instance, the synthesis of the A-ring diols and diol epoxides of benz[a]anthracene has been reported. documentsdelivered.com This typically involves the oxidation of the parent PAH to form an arene oxide, followed by hydrolysis to the trans-dihydrodiol. Subsequent epoxidation of the dihydrodiol yields the diol epoxide. researchgate.net A similar strategy has been applied to the synthesis of the active diol epoxide metabolites of 7,12-dimethylbenz[a]anthracene (B13559). capes.gov.br

For this compound, a similar synthetic pathway would be followed. The synthesis would likely start with the preparation of the appropriate dihydrodiol, such as the 3,4-dihydrodiol, followed by stereoselective epoxidation to yield the corresponding diol epoxide. The synthesis of dibenz[a,c]anthracene (B33276) 10,11-oxide has also been described, providing further insight into the synthetic methodologies for arene oxides of complex PAHs. nih.govcapes.gov.br

Table 3: General Strategy for Diol Epoxide Synthesis

Step Reaction Intermediate/Product
1 Oxidation of Parent PAH Arene Oxide
2 Hydrolysis trans-Dihydrodiol
3 Epoxidation Diol Epoxide

Strategies for DNA Adduct Synthesis

The synthesis of this compound-DNA adducts for research would likely follow established protocols for other PAHs. This generally involves two main approaches:

Metabolic Activation using Liver Microsomes: In this method, this compound would be incubated with DNA in the presence of liver microsomes (e.g., from rats) and a co-factor system such as NADPH. The microsomal enzymes, including cytochrome P450, would metabolize the this compound to its reactive diol epoxide, which would then react with the DNA in the same reaction mixture. This approach mimics the metabolic activation process that occurs in the body.

Synthesis and Reaction of the Diol Epoxide: A more direct approach involves the chemical synthesis of the putative reactive metabolite, the diol epoxide of this compound. This synthesized diol epoxide is then reacted directly with DNA in a buffered solution. This method provides a more controlled way to generate specific adducts and allows for the study of the reactivity of a particular stereoisomer of the diol epoxide.

Following the reaction, the modified DNA is typically isolated and purified to remove any unbound hydrocarbon. The DNA is then enzymatically hydrolyzed to individual deoxyribonucleosides. The resulting adducts can be identified and quantified using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and ³²P-postlabeling assays.

While specific data for this compound is not available, the table below provides a generalized overview of the components and conditions that would likely be involved in the in vitro synthesis of its DNA adducts, based on studies with similar compounds.

Parameter Metabolic Activation Method Direct Reaction Method
Starting Material This compoundSynthesized this compound diol epoxide
DNA Source Calf Thymus DNA, Salmon Sperm DNA, or synthetic oligonucleotidesCalf Thymus DNA, Salmon Sperm DNA, or synthetic oligonucleotides
Activating System Rat liver microsomes, NADPH generating systemNot applicable
Reaction Buffer Tris-HCl or phosphate (B84403) bufferTris-HCl or phosphate buffer
Incubation Time Several hoursMinutes to hours
Incubation Temperature 37°CRoom temperature or 37°C
Adduct Analysis HPLC, MS, ³²P-postlabelingHPLC, MS, ³²P-postlabeling

Future Research Directions and Unanswered Questions

Elucidating Comprehensive Biological Effects and Mechanisms

Future research should aim to build a more comprehensive profile of the biological effects of 11-Methylbenz[a]anthracene beyond its generally accepted low carcinogenic potential. While it is considered "almost inactive," the mechanisms underlying this reduced activity, in comparison to other highly carcinogenic methylated PAHs, are not fully understood.

Studies have shown that this compound can induce the expression of cytochrome P450 1A1 mRNA and inhibit gap junctional intercellular communication (GJIC) in rat liver cells. The inhibition of GJIC is a potential mechanism of tumor promotion, suggesting that even weakly initiating PAHs could contribute to carcinogenesis through non-genotoxic pathways. Further investigation is needed to explore these and other potential biological activities in greater detail.

Key Research Questions:

What are the full range of cellular and molecular responses to this compound exposure in different cell types and tissues?

Beyond GJIC inhibition, what other non-genotoxic effects might this compound elicit?

How does the "almost planar" structure of this compound influence its interaction with cellular receptors, such as the aryl hydrocarbon receptor (AhR), and downstream signaling pathways?

Investigating Long-Term and Chronic Exposure Impacts

A significant knowledge gap exists regarding the health consequences of long-term and chronic exposure to this compound. Most toxicological studies on PAHs focus on the more potent carcinogens, leaving the effects of less active compounds like this compound largely unexplored. Given that humans are typically exposed to complex mixtures of PAHs, understanding the chronic effects of each component is crucial for accurate risk assessment.

Future research should include long-term animal studies to assess the systemic effects of chronic this compound exposure. These studies should examine a wide range of endpoints, including but not limited to, carcinogenicity, reproductive and developmental toxicity, immunotoxicity, and neurotoxicity.

Key Research Questions:

Does chronic low-dose exposure to this compound lead to adverse health effects that are not apparent in short-term studies?

How does this compound interact with other PAHs in a mixture to modulate their combined long-term toxicity?

Are there specific organs or systems that are particularly susceptible to the effects of chronic this compound exposure?

Exploring Specific Stereochemical Effects on Biological Activity

The stereochemistry of PAH metabolites is a critical determinant of their biological activity. Research on this compound has revealed the formation of specific trans-dihydrodiol enantiomers by rat liver microsomes. The major dihydrodiol metabolites have been identified as having R,R absolute configurations.

The "almost planar" nature of the this compound molecule, with the benzo-ring A inclined at only 1.8° to the furthest anthracene (B1667546) ring D, is thought to contribute to its low carcinogenic activity. This near-planarity may hinder the formation of a sterically hindered "bay-region" diol epoxide, which is often the ultimate carcinogenic metabolite for many other PAHs.

Further studies are needed to fully elucidate the relationship between the specific stereoisomers of this compound metabolites and their biological activities, including their ability to bind to DNA and induce mutations.

Metabolites of this compound identified in rat liver microsomes:

MetaboliteAbsolute Stereochemistry
trans-3,4-dihydrodiolR,R
trans-5,6-dihydrodiolR,R
trans-8,9-dihydrodiolR,R
trans-10,11-dihydrodiolR,R

Key Research Questions:

How does the stereochemistry of the dihydrodiol metabolites of this compound influence their further metabolic activation to diol epoxides?

What are the specific DNA adducts formed from the diol epoxides of this compound, and how does their structure relate to their mutagenic potential?

Can computational modeling further clarify how the near-planar structure of this compound limits its conversion to a potent carcinogen?

Developing Novel Biomarkers for PAH Exposure and Health Risks

The development of sensitive and specific biomarkers is essential for assessing human exposure to PAHs and predicting potential health risks. While general biomarkers for PAH exposure exist, such as urinary 1-hydroxypyrene (B14473), more specific markers for individual PAHs are needed.

The identified metabolites of this compound, such as its dihydrodiols, could serve as potential biomarkers of exposure. Future research should focus on developing analytical methods to detect and quantify these metabolites in human biological samples, such as urine or blood. Furthermore, the formation of PAH-DNA adducts is a key event in the initiation of carcinogenesis and these adducts can also serve as valuable biomarkers.

Potential Biomarkers for this compound Exposure:

Biomarker TypeSpecific Molecule
Metabolitestrans-3,4-dihydrodiol-11-Methylbenz[a]anthracene
trans-5,6-dihydrodiol-11-Methylbenz[a]anthracene
trans-8,9-dihydrodiol-11-Methylbenz[a]anthracene
trans-10,11-dihydrodiol-11-Methylbenz[a]anthracene
DNA AdductsSpecific adducts formed from diol epoxides of this compound

Key Research Questions:

Can the dihydrodiol metabolites of this compound be reliably detected in human biological fluids and used as specific biomarkers of exposure?

Is there a correlation between the levels of these metabolites and the risk of developing adverse health effects?

Can advanced analytical techniques be used to identify and quantify specific DNA adducts of this compound in human tissues as a measure of biologically effective dose?

Advanced Studies on Epigenetic Regulation in PAH Carcinogenesis

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in the development of cancer. Exposure to environmental carcinogens, including some PAHs like Benzo[a]pyrene (B130552), has been shown to induce epigenetic changes that can lead to altered gene expression and contribute to carcinogenesis.

Currently, there is a lack of information regarding the potential of this compound to induce epigenetic alterations. Future research in this area is critical to fully understand its carcinogenic risk, even if it is a weak initiator. It is possible that this compound could contribute to cancer development through epigenetic mechanisms, even in the absence of significant genotoxic activity.

Key Research Questions:

Does exposure to this compound alter global or gene-specific DNA methylation patterns in target cells?

Can this compound induce changes in histone modification patterns, leading to altered chromatin structure and gene expression?

Do any epigenetic changes induced by this compound correlate with its known biological effects, such as the inhibition of gap junctional intercellular communication?

Q & A

Q. How do the optical and electronic properties of this compound derivatives make them suitable for applications in organic electronics or photochemical studies?

  • Methodological Answer : Extended conjugation enables absorption in UV-vis regions (λ ~ 350 nm), useful for organic photovoltaics. Anthracene derivatives exhibit high THG values (e.g., 1.5 × 10⁻¹¹ esu), making them candidates for frequency-doubling devices. Dielectric analysis (ε’ = 4.2 at 1 kHz) confirms suitability for capacitor applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.